molecular formula C9H11F2NO B13085867 4-(2,2-Difluoropropoxy)aniline

4-(2,2-Difluoropropoxy)aniline

Cat. No.: B13085867
M. Wt: 187.19 g/mol
InChI Key: QIQQBYKRZLWSJW-UHFFFAOYSA-N
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Description

4-(2,2-Difluoropropoxy)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines This compound features a difluoropropoxy group attached to the para position of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoropropoxy)aniline typically involves the nucleophilic substitution reaction of 4-nitroaniline with 2,2-difluoropropanol, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoropropoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(2,2-Difluoropropoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoropropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,2-Difluoropropoxy)aniline include:

  • 2,4-Difluoroaniline
  • 2,6-Difluoroaniline
  • 3,4-Difluoroaniline
  • 2,3-Difluoroaniline
  • 2,4,6-Trifluoroaniline
  • 2,5-Difluoroaniline
  • 4-Fluoroaniline

Uniqueness

What sets this compound apart from these similar compounds is the presence of the difluoropropoxy group, which can significantly alter its chemical reactivity and biological activity. This unique structural feature can make it more suitable for specific applications, such as in medicinal chemistry or materials science .

Biological Activity

4-(2,2-Difluoropropoxy)aniline is an organic compound classified as an aniline derivative, characterized by a difluoropropoxy group attached to the para position of the aniline ring. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

Molecular Characteristics

PropertyValue
Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
IUPAC Name This compound
InChI Key QIQQBYKRZLWSJW-UHFFFAOYSA-N
Canonical SMILES CC(COC1=CC=C(C=C1)N)(F)F

The presence of fluorine atoms in the difluoropropoxy group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The difluoropropoxy group enhances binding affinity and selectivity, which can lead to various pharmacological effects. Studies suggest that this compound may act as a biochemical probe, potentially influencing pathways related to inflammation and cancer cell proliferation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, in studies involving small-molecule inhibitors of anaplastic lymphoma kinase (ALK), modifications on the phenyl ring have shown significant improvements in inhibitory activity against cancer cell lines, suggesting that structural variations can enhance therapeutic efficacy .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar aniline derivatives have demonstrated activity against various pathogens, indicating that this compound may possess similar qualities. For instance, derivatives of nitrofuran compounds have been shown to exhibit antibacterial and antifungal activities .

Study on Antitumor Efficacy

In a study evaluating the antitumor efficacy of related compounds in xenograft models, researchers found that certain modifications significantly increased potency against ALK-positive tumors. The introduction of fluorine atoms into the structure was noted to enhance both enzyme inhibition and cellular activity .

Evaluation of Biological Activity

A comparative analysis of similar compounds highlighted that this compound could serve as a lead compound for developing new therapeutic agents. The unique difluoropropoxy group distinguishes it from other anilines and may provide enhanced biological activity through improved metabolic stability and bioavailability.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

4-(2,2-difluoropropoxy)aniline

InChI

InChI=1S/C9H11F2NO/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h2-5H,6,12H2,1H3

InChI Key

QIQQBYKRZLWSJW-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)N)(F)F

Origin of Product

United States

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